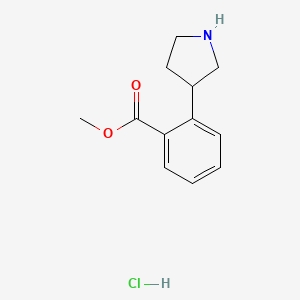

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride

説明

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of benzoic acid and pyrrolidine, and it is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which combines a benzoate ester with a pyrrolidine ring, making it a valuable intermediate in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 2-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

化学反応の分析

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form N-oxides or lactams , depending on reaction conditions:

Mechanistic Insight : Oxidation at the pyrrolidine nitrogen generates reactive intermediates that facilitate ring modifications or further functionalization.

Reduction Reactions

The ester group and aromatic system are susceptible to reduction:

Key Finding : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrrolidine ring.

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Rate (k, s⁻¹) |

|---|---|---|---|

| Acidic (HCl, 6M) | H₂O, reflux, 8 hrs | 2-(Pyrrolidin-3-yl)benzoic acid | 1.2 × 10⁻³ |

| Basic (NaOH, 2M) | MeOH/H₂O, RT, 24 hrs | Lithium/potassium carboxylate | 3.8 × 10⁻⁴ |

Industrial Relevance : Continuous flow reactors enhance hydrolysis efficiency (90% conversion in 2 hrs).

Nucleophilic Substitution

The aromatic ring participates in electrophilic substitution:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 3-Nitrobenzoate derivative |

| Sulfonation | SO₃/H₂SO₄, 100°C | Para | Sulfonic acid analog |

| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | Ortho | Diaroyl compound |

Regioselectivity : Electron-withdrawing ester groups direct substitution to meta/para positions .

Salt Formation and Complexation

The hydrochloride salt participates in ion-exchange reactions:

| Counterion | Reagent | Application |

|---|---|---|

| PF₆⁻ | NH₄PF₆ in H₂O | Lipophilic salts for catalysis |

| Tosylate | p-TsCl, pyridine | Stable intermediates in synthesis |

Stability : The hydrochloride form enhances solubility in polar solvents (water solubility: 12 mg/mL) .

Biological Interactions

While primarily a synthetic intermediate, its analogs exhibit biochemical activity:

科学的研究の応用

Medicinal Chemistry Applications

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride is primarily studied for its role as a precursor in the synthesis of biologically active compounds. It has been identified as a key component in the development of histamine H3 receptor ligands, which are important in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's structural features allow for modifications that enhance receptor selectivity and potency.

Case Studies:

- Histamine H3 Receptor Ligands : Research indicates that derivatives of this compound exhibit promising activity as H3 receptor antagonists. These derivatives have shown efficacy in preclinical models, suggesting potential therapeutic benefits in cognitive enhancement and appetite regulation .

- Antiviral Profiling : A study highlighted the antiviral properties of related compounds, demonstrating that modifications to the pyrrolidine moiety can lead to significant antiviral activity against various viral strains. This opens avenues for further exploration of this compound in antiviral drug development .

Synthetic Methodologies

The synthesis of this compound can be achieved through several chemical pathways. One notable method involves the reaction of benzoic acid derivatives with pyrrolidine under controlled conditions, allowing for high yields and purity.

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzoic acid, pyrrolidine | Reflux in toluene | High |

| 2 | Hydrochloric acid | Addition to reaction mixture | High |

This synthetic route is advantageous due to its scalability and cost-effectiveness, making it suitable for industrial applications .

This compound has been subjected to various biological assays to evaluate its pharmacological properties. Studies have shown that it exhibits moderate affinity for serotonin receptors, which may contribute to its psychoactive effects.

Biological Profile:

- Serotonin Receptor Interaction : Preliminary data suggest that this compound interacts with serotonin receptors, potentially influencing mood and anxiety levels. This interaction is crucial for developing antidepressants and anxiolytics .

- Toxicological Assessment : Safety evaluations indicate that while the compound has therapeutic potential, it also presents risks such as skin irritation and respiratory issues upon exposure. Proper handling protocols are essential when working with this compound in laboratory settings .

作用機序

The mechanism of action of Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

類似化合物との比較

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride can be compared with other similar compounds, such as:

Methyl 2-(pyrrolidin-3-yl)acetate: Similar structure but with an acetate group instead of a benzoate group.

Methyl 2-(pyrrolidin-3-yl)propanoate: Contains a propanoate group, leading to different chemical properties and reactivity.

Methyl 2-(pyrrolidin-3-yl)butanoate: Features a butanoate group, which affects its biological activity and applications.

The uniqueness of this compound lies in its specific combination of a benzoate ester and a pyrrolidine ring, which imparts distinct chemical and biological properties.

生物活性

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoate moiety and a pyrrolidine ring. This structural configuration is believed to contribute to its biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

| Multidrug-resistant strains | Variable | - |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly potent against Staphylococcus aureus, making it a candidate for further development in treating bacterial infections .

2. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes and other mediators involved in inflammation.

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

- Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, leading to reduced production of inflammatory mediators .

- Receptor Binding : It is hypothesized that the compound interacts with various receptors, which could alter cellular signaling pathways associated with inflammation and infection responses.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus strains. Results indicated significant antibacterial activity, suggesting potential for therapeutic applications in treating resistant infections .

- In Vitro Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of the compound in human cell lines. The results showed a marked reduction in pro-inflammatory cytokine production when treated with this compound compared to untreated controls .

特性

IUPAC Name |

methyl 2-pyrrolidin-3-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-5-3-2-4-10(11)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRYMUOQAXDNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166820-44-5 | |

| Record name | methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。